(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol
Overview
Description
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol is a member of the class of pyrimidines. It is a methanol derivative in which the hydrogens of the methyl group have been replaced by pyrimidin-5-yl, phenyl, and 2,4-dichlorophenyl groups, respectively . This compound is known for its aromatic alcohol properties and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol typically involves the reaction of 2,4-dichloropyrimidine with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), and thiols (RSH) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol, known for its use in medicinal chemistry.
Phenylmethanol: A simple aromatic alcohol used in various chemical syntheses.
Triarimol: A compound with similar structural features, used as a fungicide.
Uniqueness
This compound is unique due to its combination of pyrimidin-5-yl, phenyl, and 2,4-dichlorophenyl groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Biological Activity
(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, synthesis methods, and biological assays.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2,4-dichloropyrimidine with phenylmethanol in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethyl sulfoxide). The reaction typically occurs at elevated temperatures (80-100°C) to ensure complete conversion.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in crucial cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and antiviral effects. This compound has been studied for its inhibitory potential against cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to possess a unique mode of action compared to traditional antibiotics. The compound demonstrated effectiveness against Staphylococcus aureus, suggesting potential as a novel antibacterial agent .
Antiviral Activity
In antiviral assays, derivatives of this compound were tested against HIV strains. Compounds similar to this compound showed promising results with low effective concentrations (EC50 values in the nanomolar range), indicating strong antiviral activity without significant cytotoxicity . The structural modifications on the pyrimidine ring were crucial for enhancing antiviral potency.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound was evaluated using COX enzyme inhibition assays. Preliminary results indicated that it effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be a candidate for developing new anti-inflammatory therapies.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
(2,4-dichloropyrimidin-5-yl)-phenylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6,9,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHDUCCKONWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=C(N=C2Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267950 | |
Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130825-16-0 | |
Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130825-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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